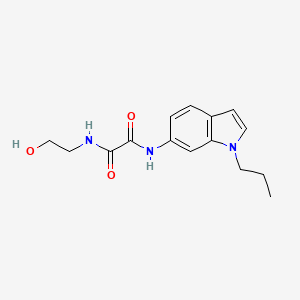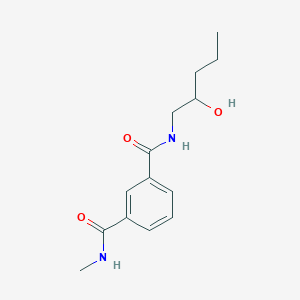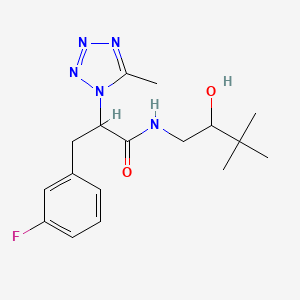
N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research applications. This compound is of interest due to its unique chemical structure and potential biological activity.
Mechanism of Action
The mechanism of action of N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include the inhibition of cancer cell growth, the modulation of neurotransmitter levels in the brain, and the reduction of oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is its potential to inhibit cancer cell growth. Another advantage is its ability to modulate neurotransmitter levels in the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One direction is to further investigate the compound's potential as a treatment for Parkinson's disease. Another direction is to explore the compound's mechanism of action in greater detail. Additionally, research could be conducted to optimize the synthesis of the compound and to develop more efficient methods for its production.
Synthesis Methods
The synthesis of N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been described in the literature. One method involves the reaction of 3,4-dihydroisoquinoline-2-carboxylic acid with cyclohexene in the presence of a catalyst, followed by reaction with formaldehyde and reduction with sodium borohydride. Another method involves the reaction of 3,4-dihydroisoquinoline-2-carboxylic acid with cyclohexene oxide in the presence of a catalyst, followed by reaction with formaldehyde and reduction with lithium aluminum hydride.
Scientific Research Applications
N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been studied for its potential use in scientific research applications. One study investigated the compound's ability to inhibit the growth of cancer cells in vitro. Another study examined the compound's potential as a treatment for Parkinson's disease.
properties
IUPAC Name |
N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-12-16-15-9-5-4-6-13(15)10-11-19(16)17(21)18-14-7-2-1-3-8-14/h1-2,4-6,9,14,16,20H,3,7-8,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJFCCOAJHLXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)N2CCC3=CC=CC=C3C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)

![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)




